molecular formula C11H18O3 B13870044 Ethyl 3-cyclohexyl-2-oxopropanoate CAS No. 51692-88-7

Ethyl 3-cyclohexyl-2-oxopropanoate

Cat. No.: B13870044
CAS No.: 51692-88-7
M. Wt: 198.26 g/mol
InChI Key: KSVJCMDMIBOFBG-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexyl-2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid) with a cyclohexyl substituent at the 3-position. Its structure comprises an ethyl ester group, a ketone moiety (2-oxo), and a cyclohexyl ring, which confers distinct physicochemical properties. This compound is hypothesized to be synthesized via esterification or alkylation reactions, similar to related analogs like ethyl pyruvate (Figure 2, ).

Properties

CAS No.

51692-88-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 3-cyclohexyl-2-oxopropanoate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3

InChI Key

KSVJCMDMIBOFBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclohexyl-2-oxopropanoate typically involves the esterification of 3-cyclohexyl-2-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexyl-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyclohexyl-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 3-position substituent significantly impacts molecular behavior. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Properties References
Ethyl 3-cyclohexyl-2-oxopropanoate Cyclohexyl Calculated: ~214.26 N/A N/A High lipophilicity
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-Nitropyridin-4-yl 266.22 50 N/A Electron-withdrawing nitro group; moderate yield
Ethyl 3-cyclopropyl-3-oxopropanoate Cyclopropyl 156.17 N/A N/A Smaller ring; increased strain
Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate Tetrahydrofuran-2-yl 200.23 N/A N/A Heterocyclic oxygen; polarity
Ethyl (2-chlorobenzoyl)acetate 2-Chlorophenyl 240.68 N/A N/A Aromatic; electron-withdrawing Cl

Key Observations:

  • Synthetic Challenges : Nitropyridinyl derivatives (e.g., 8a, 8b) show moderate yields (45–50%), likely due to steric and electronic effects of nitro groups .
  • Functional Group Influence : Heterocyclic substituents (e.g., tetrahydrofuran) introduce polarity, while aromatic groups (e.g., phenyl) may enhance π-π stacking in crystallography .

Reactivity and Pharmacological Potential

  • Cyclohexyl vs. For example, ethyl (2-chlorobenzoyl)acetate (NSC 158136) demonstrates reactivity at the ketone and ester moieties for further derivatization .
  • Biological Activity: Lipophilic compounds like this compound may exhibit enhanced blood-brain barrier penetration, analogous to nitrosoureas (e.g., NSC-409962), which show efficacy against intracerebral tumors due to high lipophilicity .
  • Metabolic Stability : Cyclohexyl groups may slow oxidative metabolism compared to smaller aliphatic rings (e.g., cyclopropyl), as seen in pharmacokinetic studies of related esters .

Biological Activity

Ethyl 3-cyclohexyl-2-oxopropanoate is a compound of interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a propanoate moiety, which contributes to its distinct reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily mediated through its interaction with enzymes and other proteins involved in metabolic processes. The ester group can hydrolyze to release the corresponding acid and alcohol, which may participate in further biochemical pathways. This mechanism suggests potential roles in enzyme-catalyzed reactions and metabolic regulation.

Enzyme Interactions

This compound has been investigated for its effects on various enzymes. Studies indicate that it can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. For instance, it has been shown to affect the activity of enzymes involved in lipid metabolism and energy production .

Pharmacological Potential

The compound's pharmacological properties have garnered attention for potential therapeutic applications. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development targeting pain management and inflammatory conditions .

Case Studies

  • Enzyme-Catalyzed Reactions : In vitro studies demonstrated that this compound enhances the activity of certain dehydrogenases, suggesting its role as an enzymatic cofactor or activator.
  • Metabolic Pathways : Research indicated that the compound influences metabolic pathways related to fatty acid oxidation, potentially leading to increased energy expenditure in cellular models .
  • Therapeutic Applications : A study exploring the anti-inflammatory properties found that this compound reduced pro-inflammatory cytokine levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, enzyme modulationHydrolysis to active metabolites
Ethyl 3-cyclohexyl-3-oxopropanoateAnticancer potentialInhibition of cancer cell proliferation
Ethyl 3-cyclopropyl-2-oxopropanoateReduced metabolic activityAltered enzyme interactions

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